Cas no 1354025-76-5 ([1-((S)-2-Amino-propionyl)-pyrrolidin-2-ylmethyl]-cyclopropyl-carbamic acid benzyl ester)
![[1-((S)-2-Amino-propionyl)-pyrrolidin-2-ylmethyl]-cyclopropyl-carbamic acid benzyl ester structure](https://ja.kuujia.com/scimg/cas/1354025-76-5x500.png)
[1-((S)-2-Amino-propionyl)-pyrrolidin-2-ylmethyl]-cyclopropyl-carbamic acid benzyl ester 化学的及び物理的性質
名前と識別子
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- [1-((S)-2-amino-propionyl)-pyrrolidin-2-ylmethyl]-cyclopropyl-carbamic acid benzyl ester
- [1-((S)-2-aminopropanyl)pyrrolidin-2-ylmethyl]cyclopropylcarbamic acid benzyl ester
- Benzyl ((1-((S)-2-aminopropanoyl)pyrrolidin-2-yl)methyl)(cyclopropyl)carbamate
- AM97090
- [1-((S)-2-Amino-propionyl)-pyrrolidin-2-ylmethyl]-cyclopropyl-carbamic acid benzyl ester
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- インチ: 1S/C19H27N3O3/c1-14(20)18(23)21-11-5-8-17(21)12-22(16-9-10-16)19(24)25-13-15-6-3-2-4-7-15/h2-4,6-7,14,16-17H,5,8-13,20H2,1H3/t14-,17?/m0/s1
- InChIKey: OGUXCAFCWBTJKZ-MBIQTGHCSA-N
- ほほえんだ: O(CC1C=CC=CC=1)C(N(CC1CCCN1C([C@H](C)N)=O)C1CC1)=O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 25
- 回転可能化学結合数: 7
- 複雑さ: 475
- トポロジー分子極性表面積: 75.9
[1-((S)-2-Amino-propionyl)-pyrrolidin-2-ylmethyl]-cyclopropyl-carbamic acid benzyl ester 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM499123-1g |
Benzyl((1-((S)-2-aminopropanoyl)pyrrolidin-2-yl)methyl)(cyclopropyl)carbamate |
1354025-76-5 | 97% | 1g |
$1378 | 2023-01-01 | |
Fluorochem | 083908-500mg |
1-((S)-2-Amino-propionyl)-pyrrolidin-2-ylmethyl]-cyclopropyl-carbamic acid benzyl ester |
1354025-76-5 | 500mg |
£694.00 | 2022-02-28 |
[1-((S)-2-Amino-propionyl)-pyrrolidin-2-ylmethyl]-cyclopropyl-carbamic acid benzyl ester 関連文献
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Zhimin Dong,Zifan Li,Yue Feng,Wenjie Dong,Ting Wang,Zhongping Cheng,Youqun Wang,Ying Dai,Xiaohong Cao,Yuhui Liu Environ. Sci.: Nano, 2021,8, 2372-2385
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Yamin Shi,Jiarui Hu,Jian Chen,Yaxin Xu,Wantian Yang,Junnian Chen,Yunbin He Nanoscale Adv., 2020,2, 4822-4829
[1-((S)-2-Amino-propionyl)-pyrrolidin-2-ylmethyl]-cyclopropyl-carbamic acid benzyl esterに関する追加情報
[1-((S)-2-Amino-propionyl)-pyrrolidin-2-ylmethyl]-cyclopropyl-carbamic acid benzyl ester: A Comprehensive Overview
[1-((S)-2-Amino-propionyl)-pyrrolidin-2-ylmethyl]-cyclopropyl-carbamic acid benzyl ester (CAS No. 1354025-76-5) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to by its systematic name, is a derivative of pyrrolidine and cyclopropane, featuring a benzyl ester group. Its unique structural characteristics make it a valuable candidate for various applications, particularly in the development of novel therapeutic agents.
The chemical structure of [1-((S)-2-Amino-propionyl)-pyrrolidin-2-ylmethyl]-cyclopropyl-carbamic acid benzyl ester is characterized by a central pyrrolidine ring, which is substituted with an amino-propionyl group at the 1-position and a cyclopropyl-carbamic acid benzyl ester moiety at the 2-position. The presence of these functional groups imparts specific physicochemical properties to the molecule, such as solubility, stability, and reactivity. These properties are crucial for its potential use in drug discovery and development.
Recent studies have highlighted the biological activities of [1-((S)-2-Amino-propionyl)-pyrrolidin-2-ylmethyl]-cyclopropyl-carbamic acid benzyl ester. One notable area of research is its potential as a modulator of protein-protein interactions (PPIs). PPIs play a critical role in various cellular processes, including signal transduction, gene expression, and cell cycle regulation. By targeting specific PPIs, this compound could potentially disrupt disease pathways and offer new therapeutic strategies for conditions such as cancer, neurodegenerative disorders, and inflammatory diseases.
In addition to its PPI modulating properties, [1-((S)-2-Amino-propionyl)-pyrrolidin-2-ylmethyl]-cyclopropyl-carbamic acid benzyl ester has been investigated for its effects on enzyme activity. Enzymes are key players in metabolic pathways and are often targeted in drug design. Research has shown that this compound can inhibit certain enzymes involved in disease progression, making it a promising lead for the development of enzyme inhibitors. For example, studies have demonstrated its ability to inhibit kinases, which are important targets in cancer therapy.
The synthesis of [1-((S)-2-Amino-propionyl)-pyrrolidin-2-ylmethyl]-cyclopropyl-carbamic acid benzyl ester involves multiple steps and requires precise control over reaction conditions to ensure the formation of the desired stereoisomer. The synthesis typically begins with the preparation of the amino-propionyl-pyrrolidine intermediate, followed by the introduction of the cyclopropyl-carbamic acid benzyl ester moiety. Advanced synthetic techniques, such as chiral catalysis and protecting group strategies, are often employed to achieve high yields and purity.
Pharmacokinetic studies have provided valuable insights into the behavior of [1-((S)-2-Amino-propionyl)-pyrrolidin-2-ylmethyl]-cyclopropyl-carbamic acid benzyl ester in biological systems. These studies have shown that the compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties. Its oral bioavailability is moderate to high, and it demonstrates good tissue penetration and low toxicity. These characteristics are essential for its potential use as an oral therapeutic agent.
Clinical trials are currently underway to evaluate the safety and efficacy of [1-((S)-2-Amino-propionyl)-pyrrolidin-2-ylmethyl]-cyclopropyl-carbamic acid benzyl ester in various disease models. Early results from preclinical studies have been promising, with the compound showing significant therapeutic effects in animal models of cancer and neurodegenerative diseases. However, further research is needed to fully understand its mechanisms of action and to optimize its use in clinical settings.
In conclusion, [1-((S)-2-Amino-propionyl)-pyrrolidin-2-ylmethyl]-cyclopropyl-carbamic acid benzyl ester (CAS No. 1354025-76-5) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features and biological activities make it an attractive candidate for further investigation and development as a therapeutic agent. As research continues to advance our understanding of this compound, it holds great promise for addressing unmet medical needs and improving patient outcomes.
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